molecular formula C7H8ClNO2S B13285793 (3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

(3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

Cat. No.: B13285793
M. Wt: 205.66 g/mol
InChI Key: PARIQDCDOCXGET-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a compound that features a thiophene ring substituted with a chlorine atom and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom and the specific configuration of the amino acid moiety make this compound unique. These features can influence its reactivity and interactions with biological targets, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(3S)-3-amino-3-(2-chlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

PARIQDCDOCXGET-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1[C@H](CC(=O)O)N)Cl

Canonical SMILES

C1=CSC(=C1C(CC(=O)O)N)Cl

Origin of Product

United States

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